3-(2-甲氧基苄基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

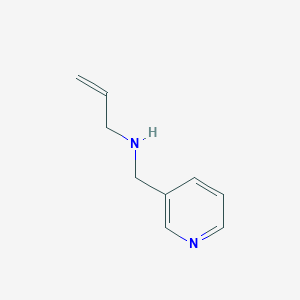

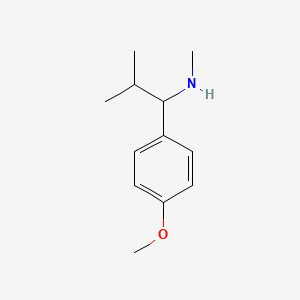

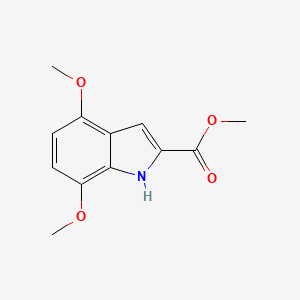

3-(2-Methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is 3-(2-methoxybenzyl)pyrrolidine .

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxybenzyl)pyrrolidine consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

3-(2-Methoxybenzyl)pyrrolidine is a pale-yellow to yellow-brown solid . It has a molecular weight of 281.31 . The storage temperature is 2-8°C .科学研究应用

- Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

- The methods of application or experimental procedures involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

- The results or outcomes obtained have shown that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

- Pyrrolidine-2,3-diones have been identified as potential inhibitors of Pseudomonas aeruginosa PBP3 .

- The methods of application involved a fluorescence assay based on a well-known thioester artificial substrate and a target screening using a focused protease-targeted library of compounds .

- The results showed that the pyrrolidine-2,3-dione class of inhibitors of PBP3 brings opportunities to target multidrug-resistant bacterial strains .

Drug Discovery

Antibacterial Agents

- Pyrrolidine derivatives have been found to have antiviral properties .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antiviral activity .

- The results have shown that some pyrrolidine derivatives can inhibit the replication of certain viruses .

- Pyrrolidine derivatives have been used in the development of antimalarial drugs .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antimalarial activity .

- The results have shown that some pyrrolidine derivatives can inhibit the growth of malaria parasites .

- Pyrrolidine derivatives have been used in the development of antitumoral drugs .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antitumoral activity .

- The results have shown that some pyrrolidine derivatives can inhibit the growth of certain types of cancer cells .

- Pyrrolidine derivatives have been used in the development of anti-inflammatory drugs .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their anti-inflammatory activity .

- The results have shown that some pyrrolidine derivatives can reduce inflammation .

Antiviral Agents

Antimalarial Agents

Antitumoral Agents

Anti-Inflammatory Agents

- Pyrrolidine derivatives have been used in the development of anticonvulsant drugs .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their anticonvulsant activity .

- The results have shown that some pyrrolidine derivatives can reduce seizure activity .

- Pyrrolidine derivatives have been used in the development of cholinesterase inhibitors .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their cholinesterase inhibitory activity .

- The results have shown that some pyrrolidine derivatives can inhibit the activity of cholinesterase, an enzyme involved in nerve signal transmission .

- Pyrrolidine derivatives have been used in the development of carbonic anhydrase inhibitors .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their carbonic anhydrase inhibitory activity .

- The results have shown that some pyrrolidine derivatives can inhibit the activity of carbonic anhydrase, an enzyme involved in maintaining pH balance in the body .

- Pyrrolidine derivatives have been used in the development of antioxidant drugs .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their antioxidant activity .

- The results have shown that some pyrrolidine derivatives can neutralize harmful free radicals in the body .

- Some pyrrolidine derivatives are known to be employed as pharmacophore groups .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .

- The results have shown that some pyrrolidine derivatives can enhance the biological activity of certain drugs .

- Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies .

- The methods of application involve the synthesis of various pyrrolidine derivatives and testing their biological activity .

- The results have shown that some pyrrolidine derivatives can lead to the development of new drug candidates .

Anticonvulsant Agents

Cholinesterase Inhibitors

Carbonic Anhydrase Inhibitors

Antioxidant Agents

Pharmacophore Groups

Drug Research and Development (R&D)

安全和危害

The safety information for 3-(2-Methoxybenzyl)pyrrolidine indicates that it is potentially harmful if swallowed or inhaled . It may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

Pyrrolidine derivatives, including 3-(2-Methoxybenzyl)pyrrolidine, have potential in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

3-[(2-methoxyphenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROIFXYGKPQQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394245 |

Source

|

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxybenzyl)pyrrolidine | |

CAS RN |

191800-50-7 |

Source

|

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)